molecular formula C21H41NO3 B14264861 Hexadecyl 3-(ethylamino)-3-oxopropanoate CAS No. 138075-98-6

Hexadecyl 3-(ethylamino)-3-oxopropanoate

Cat. No.: B14264861
CAS No.: 138075-98-6
M. Wt: 355.6 g/mol
InChI Key: USXMJPDDGKUGQE-UHFFFAOYSA-N
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Description

Hexadecyl 3-(ethylamino)-3-oxopropanoate is a synthetic ester derivative characterized by a 16-carbon alkyl chain (hexadecyl group) linked to a 3-oxopropanoate backbone, with an ethylamino substituent at the β-position. This compound belongs to the class of α-keto esters, which are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and surfactant applications due to their amphiphilic nature . The hexadecyl chain likely enhances lipophilicity, making it relevant for applications in drug delivery or surface-active formulations.

Properties

CAS No.

138075-98-6

Molecular Formula

C21H41NO3

Molecular Weight

355.6 g/mol

IUPAC Name

hexadecyl 3-(ethylamino)-3-oxopropanoate

InChI

InChI=1S/C21H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-21(24)19-20(23)22-4-2/h3-19H2,1-2H3,(H,22,23)

InChI Key

USXMJPDDGKUGQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC(=O)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 3-(ethylamino)-3-oxopropanoate typically involves the esterification of hexadecanol with 3-(ethylamino)-3-oxopropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 3-(ethylamino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Hexadecyl 3-(ethylamino)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadecyl 3-(ethylamino)-3-oxopropanoate involves its interaction with cellular membranes due to its amphiphilic nature. The long hydrophobic hexadecyl chain allows it to integrate into lipid bilayers, while the hydrophilic ester and amino groups interact with the aqueous environment. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between hexadecyl 3-(ethylamino)-3-oxopropanoate and related compounds:

Compound Substituents Molecular Weight Synthetic Yield Key Properties Applications
This compound C₁₆H₃₃ (alkyl), NHCH₂CH₃ ~385.5 g/mol* Not reported High lipophilicity; potential surfactant behavior Drug delivery, surfactants
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate C₆H₅(NO₂) 237.21 g/mol Not specified IR: 1680 cm⁻¹ (C=O); NMR: δ=7.98–7.06 (ArH) Nitration studies, polymer precursors
Ethyl 3-(cyclohexylamino)-3-oxopropanoate C₆H₁₁ (cyclohexyl), NH 289.17 g/mol 54% M.P. 95–97°C; Rf = 0.36 (Et₂O:DCM) Bioactive heterocycle synthesis
Ethyl 2-formyl-3-oxopropanoate CHO (formyl) 144.13 g/mol Not reported CAS 80370-42-9; hazardous upon exposure Reactive aldehyde intermediates
Ethyl 3-(diallylamino)-3-oxopropanoate CH₂CHCH₂ (allyl) 212.25 g/mol Not specified Synthesized via Grubbs catalyst-mediated metathesis Ring-closing metathesis substrates

*Calculated based on C₁₉H₃₇NO₃.

Key Observations:

Synthetic Complexity : While ethyl-substituted analogs (e.g., ) are synthesized via straightforward amine-acetoacetate condensations, the hexadecyl variant likely requires specialized alkylation steps under anhydrous conditions, similar to methods used for long-chain esters .

Nitro/Aryl Groups (e.g., ): Electron-withdrawing substituents enhance electrophilicity at the keto position, favoring nucleophilic attacks in synthetic pathways .

Safety Profile: Short-chain analogs like ethyl 2-formyl-3-oxopropanoate are classified as hazardous (), whereas the hexadecyl derivative’s toxicity remains unstudied but may pose lower volatility-related risks due to higher molecular weight.

Research Findings and Limitations

Synthetic Challenges :

  • Long-chain esters like hexadecyl derivatives often face purification hurdles due to high boiling points, necessitating techniques like flash chromatography (as seen in ) or vacuum distillation .
  • Catalytic methods (e.g., Grubbs catalyst in ) are underutilized for such compounds but may offer regioselectivity advantages.

Biological Relevance: Ethyl 3-(cyclohexylamino)-3-oxopropanoate () demonstrates moderate bioactivity in heterocyclic drug synthesis, suggesting that the hexadecyl analog could be explored for sustained-release formulations .

Gaps in Data: No direct NMR or IR data exist for this compound. Predictions rely on analogous compounds (e.g., δ=1.02–1.89 ppm for CH₃ groups in ).

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